2,3,6,7,10,11-三苯并六硫醇

描述

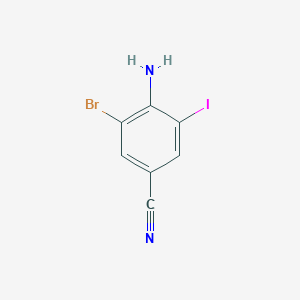

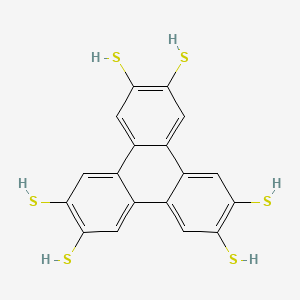

2,3,6,7,10,11-Triphenylenehexathiol (THT) is a chemical compound with the molecular formula C18H12S6 . It has an average mass of 420.678 Da and a monoisotopic mass of 419.926331 Da .

Molecular Structure Analysis

The molecular structure of THT is characterized by a large conjugated plane and 18π electrons . This structure contributes to its low binding energy with ether solvent .Chemical Reactions Analysis

THT can undergo reactions under certain conditions. For instance, it can react with sodium hydroxide in methanol at 90°C for 6 hours in an inert atmosphere using the Schlenk technique .Physical And Chemical Properties Analysis

THT has a density of 1.6±0.1 g/cm3, a boiling point of 726.4±55.0 °C at 760 mmHg, and a flash point of 410.2±28.7 °C . It has a molar refractivity of 128.8±0.3 cm3, a polar surface area of 233 Å2, and a molar volume of 267.4±3.0 cm3 .科学研究应用

Metal-Organic Frameworks (MOFs)

Triphenylene-2,3,6,7,10,11-hexathiol finds use in the preparation of Metal-Organic Frameworks (MOFs). MOFs are porous materials composed of metal ions or clusters connected by organic ligands. These structures have applications in gas storage, catalysis, and separation processes. The unique geometry and sulfur-rich nature of this compound contribute to its effectiveness in constructing MOFs with tailored properties .

Electrocatalysis

Researchers have investigated the electronic and catalytic properties of M3(triphenylene-2,3,6,7,10,11-hexathiol)2 nanosheets, where M represents various central metal atoms (such as Fe, Co, Ni, Ru, Rh, Pd, Os, Ir, and Pt). These nanosheets exhibit promising behavior in oxygen reduction and evolution reactions. Understanding the interactions between the metal centers and the ligand is crucial for designing efficient electrocatalysts .

Liquid Crystals

A related compound, 2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene, demonstrates the essential role of aromatic fluorination in inducing mesophases. These liquid crystalline phases arise due to face-to-face stacking of aromatic rings with opposite fluorination patterns. Triphenylenehexathiol derivatives may similarly contribute to the design of novel liquid crystal materials .

Nanotechnology

Given its sulfur-rich structure, triphenylenehexathiol may find applications in nanotechnology. Its ability to coordinate with metal ions or nanoparticles could lead to the development of functional nanomaterials, including sensors, catalysts, and drug delivery systems.

作用机制

Target of Action

Triphenylene-2,3,6,7,10,11-hexathiol, also known as 2,3,6,7,10,11-Triphenylenehexathiol, is a complex organic compound. It has been found that similar compounds interact with various metal atoms such as fe, co, ni, ru, rh, pd, os, ir, and pt . These interactions can lead to changes in the electronic and catalytic properties of the compound .

Mode of Action

The mode of action of Triphenylene-2,3,6,7,10,11-hexathiol involves its interaction with its targets, leading to changes in their properties. For instance, when it interacts with different central metal atoms, it forms M3(THT)2 nanosheets, where M represents the metal atoms . These nanosheets have unique electronic and catalytic properties .

Biochemical Pathways

It’s known that the compound can be synthesized by electroorganic methods , indicating its involvement in electrochemical reactions.

Result of Action

Its interaction with different metal atoms leads to the formation of nanosheets with unique electronic and catalytic properties , which could potentially be used in various applications.

Action Environment

The action of Triphenylene-2,3,6,7,10,11-hexathiol can be influenced by environmental factors. For instance, its synthesis via electroorganic methods is accomplished under practical galvanostatic conditions using platinum sheets as electrode materials . Additionally, its storage temperature is typically room temperature in an inert atmosphere , indicating that its stability and efficacy could be affected by changes in temperature and atmospheric conditions.

安全和危害

未来方向

THT has shown promise in the field of energy storage, particularly in the development of Na-organic batteries . Its low solubility and large molecular size make it an effective material for mitigating the shuttle effect of soluble redox-active organics . This suggests potential future applications of THT in large-scale energy storage .

属性

IUPAC Name |

triphenylene-2,3,6,7,10,11-hexathiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6,19-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSGIZZPDDQYBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1S)S)S)S)S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6,7,10,11-Triphenylenehexathiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate](/img/structure/B3069990.png)